1-Phenylpropane-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-9(13(10,11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOTYADHFATPGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 1 Phenylpropane 1 Sulfonamide
Nucleophilic Reactivity of the Sulfonamide Group
The sulfonamide group (-SO₂NH₂) in 1-phenylpropane-1-sulfonamide possesses a dual nature in terms of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom can act as a nucleophile, while the group as a whole is generally a poor leaving group in nucleophilic substitution reactions. nih.gov
The nitrogen atom's nucleophilicity is significantly diminished compared to that of a corresponding amine due to the strong electron-withdrawing effect of the adjacent sulfonyl group. However, the sulfonamide protons are acidic and can be removed by a base to form a sulfonamidate anion. This anion is a more potent nucleophile and can participate in reactions such as alkylation. msu.edu For instance, the conjugate base of a primary sulfonamide can be alkylated to yield secondary sulfonamides. msu.edu This reaction is a key step in the preparation of secondary amines from primary amines via the sulfonamide derivative. msu.edu
Conversely, the sulfonamide group is highly resistant to being displaced by a nucleophile. nih.gov The C-S bond is strong, and the SO₂NH₂⁻ anion that would be formed is a very poor leaving group. Sulfonamides are notably more resistant to hydrolysis under both acidic and basic conditions compared to their carboxamide counterparts. researchgate.net Significant rate enhancements for hydrolysis are typically only observed in highly strained ring systems, such as β-sultams, which are not characteristic of acyclic sulfonamides like this compound. researchgate.net To function as a leaving group, the sulfonamide often requires conversion into a more reactive species, such as a benzenedisulfonylimide. nih.gov
Table 1: Nucleophilic Reactivity of the Sulfonamide Group
| Reaction Type | Role of Sulfonamide Group | Reagents & Conditions | Product Type |
| N-Alkylation | Nucleophile (as conjugate base) | 1. Base (e.g., KOH) 2. Alkyl halide (R-X) | Secondary Sulfonamide |
| Nucleophilic Substitution | Leaving Group | Generally unreactive | No reaction |
| Hydrolysis | Substrate | Strong acid or base, harsh conditions | Sulfonic acid + Amine |
Oxidation Pathways and Products
The this compound molecule presents several sites susceptible to oxidation, including the sulfonamide group itself and the alkyl-aryl backbone. The sulfonamide group is generally stable towards oxidation. However, under specific and often forceful conditions, it can be oxidized. smolecule.com For instance, strong oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) could potentially oxidize the sulfonamide to a sulfonic acid. smolecule.com
More commonly, oxidation reactions may target other parts of the molecule. The benzylic position (the carbon atom attached to both the phenyl ring and the sulfonyl group) is activated and could be a target for oxidation, potentially leading to cleavage of the C-S bond or formation of a ketone, depending on the reagents and conditions used. Palladium-catalyzed aerobic oxidation reactions, for example, are known to oxidize alcohols to ketones and can be applied to other functional groups. acs.org While the sulfonamide itself is not the primary target, its electronic influence can affect the reactivity of the adjacent benzylic C-H bond.
The synthesis of sulfonamides often involves an oxidation step. A common laboratory and industrial method involves the oxidation of sulfinamides, which are themselves prepared from sulfinates. researchgate.net This highlights the general resistance of the sulfonamide moiety to further oxidation once formed. researchgate.net
Table 2: Potential Oxidation Reactions
| Reagent | Potential Site of Oxidation | Potential Product(s) |
| Potassium Permanganate (KMnO₄) | Sulfonamide group, Alkyl chain | Sulfonic acid, Carboxylic acid |
| Hydrogen Peroxide (H₂O₂) | Sulfonamide group | Sulfonic acid |
| Palladium Catalyst / O₂ | Benzylic C-H | Ketone (via C-S cleavage) |
Reduction Reactions and Resulting Functional Groups
The reduction of the sulfonamide group in this compound is a synthetically useful transformation, as it provides a pathway to the corresponding amine. Sulfonamides are generally resistant to catalytic hydrogenation but can be reduced by powerful reducing agents.
Lithium aluminum hydride (LiAlH₄) is a common reagent capable of reducing sulfonamides to amines. Another effective method involves the use of a naphthalene (B1677914) radical anion. mdma.ch This reagent has been successfully used to cleave the N-S bond in N-substituted toluenesulfonamides to yield the parent amine in good yield and without racemization at an adjacent chiral center. mdma.ch For example, the reduction of (S)-N-(1-methyl-d₃-2-phenethyl)-4-toluenesulfonamide with naphthalene radical anion afforded (S)-(+)-2-amino-1-phenylpropane-3,3,3-d₃, demonstrating the utility of this method for cleaving the sulfonamide group to liberate the amine. mdma.ch
Borane complexes, such as BH₃•SMe₂, are also known for their ability to reduce a variety of functional groups, and while amides are readily reduced, sulfonamides are more challenging, often requiring harsher conditions. researchgate.net
Table 3: Reduction of the Sulfonamide Group
| Reducing Agent | Resulting Functional Group | Example Application | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | Amine | General reduction of sulfonamides | |
| Naphthalene Radical Anion | Amine | Cleavage of N-toluenesulfonamides | mdma.ch |
| Lithium Aluminum Deuteride (LAD) | Deuterated Amine | Synthesis of isotopically labeled amines | mdma.ch |
Derivatization Strategies via Functional Group Interconversions
Derivatization of this compound can be achieved by targeting its various functional components. These strategies are crucial for modifying the compound's properties or for preparing analogs for further study.
N-Functionalization : As mentioned previously, the sulfonamide nitrogen can be deprotonated and subsequently alkylated or acylated. msu.edu This provides a route to secondary or tertiary sulfonamides. The Hinsberg test, which distinguishes primary, secondary, and tertiary amines, is based on the reactivity of the sulfonamide nitrogen formed after reaction with benzenesulfonyl chloride. msu.edu
Conversion of the Sulfonamide : While the sulfonamide is a poor leaving group, it can be converted into a better one. For example, reaction with benzene-1,2-disulfonyl chloride can form a benzenedisulfonylimide, which shows enhanced reactivity in nucleophilic substitution reactions, allowing the amine functionality to be replaced. nih.gov
Modification of the Phenyl Ring : The phenyl group can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation). The sulfonamide group is deactivating and meta-directing, which would guide incoming electrophiles to the meta-positions of the phenyl ring.
Side-Chain Modification : The propyl chain offers less reactivity. However, strategies for the derivatization of phenylpropanoid fragments, such as hydrogenation or isomerization, could be applied under specific catalytic conditions. rhhz.netnih.gov For instance, selective nosylation (reaction with 4-nitrobenzenesulfonyl chloride) has been used to differentiate between primary and secondary alcohols in a related 1-phenylpropane-1,3-diol (B1205248) system, a strategy that relies on functional group interconversion. researchgate.net
Table 4: Derivatization Strategies
| Target Site | Reaction Type | Reagents | Product |
| Sulfonamide N-H | Alkylation | Base, R-X | N-Alkyl-1-phenylpropane-1-sulfonamide |
| Phenyl Ring | Electrophilic Substitution (Nitration) | HNO₃, H₂SO₄ | 1-(meta-Nitrophenyl)propane-1-sulfonamide |
| Sulfonamide Group | Conversion to Leaving Group | Benzene-1,2-disulfonyl chloride | Benzenedisulfonylimide derivative |
Cascade and Multicomponent Reactions Involving Sulfonamide Moiety
Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to form a complex product, incorporating portions of each starting material. rsc.orgnih.gov Cascade reactions involve a sequence of intramolecular or intermolecular transformations where the product of one step is the substrate for the next. The sulfonamide moiety can be a valuable component in such reactions.
For example, copper-catalyzed MCRs have been developed to synthesize poly-substituted tetrahydropyridines from a sulfonamide-containing allene, an alkene, and trimethylsilyl (B98337) cyanide. rsc.org In this cascade process, the sulfonamide acts as a directing group and a key structural element in the final heterocyclic product. rsc.org
The sulfonamide group can also be incorporated into starting materials for MCRs that build other medicinally relevant scaffolds. rsc.orgresearchgate.netresearchgate.net For instance, the Ugi and Passerini reactions, which are classic MCRs, can potentially utilize starting materials bearing a sulfonamide group, provided it does not interfere with the primary reaction pathway. The stability of the sulfonamide group under various reaction conditions makes it a suitable functional group to carry through these complex transformations, leading to molecular diversity and complexity in a highly efficient manner. nih.gov The development of MCRs is driven by the principles of green chemistry, as they often reduce waste, time, and energy consumption compared to traditional multi-step syntheses. researchgate.net
Design and Synthesis of 1 Phenylpropane 1 Sulfonamide Derivatives and Analogues
N-Substitution Patterns on the Sulfonamide Nitrogen
Initial studies often begin with the unsubstituted sulfonamide (-NH₂). From this starting point, various alkyl and aryl groups are introduced. For instance, in a series of 1,5-dihydrobenzo[e] mdpi.comnih.govoxazepin-2(3H)-one analogues, substituting the sulfonamide nitrogen with an isopropyl group resulted in a compound with a favorable balance of intrinsic potency and metabolic stability. mdpi.com Other aliphatic groups are also generally well-tolerated at this position. mdpi.com
Further explorations have included more complex substitutions. The introduction of a trifluoroethyl group (-CH₂CF₃) has been shown to decrease the metabolic extraction ratio, although this improvement in stability can sometimes come at the cost of reduced biological activity. mdpi.com Aryl substitutions, such as adding a phenyl group to the nitrogen, have also been investigated, leading to analogues with varying activity profiles. mdpi.com In some designs, the nitrogen is linked to larger, more complex moieties, such as a diazepanylmethylphenyl group, to explore interactions with larger binding pockets. openpharmaceuticalsciencesjournal.com The general synthetic route to achieve N-substitution often involves reacting the primary sulfonamide with an appropriate alkyl or aryl halide.
Table 1: Examples of N-Substitution on the Sulfonamide Nitrogen and Observed Effects This table is interactive. You can sort and filter the data.
| Substituent | Example Compound Context | Observed Effect | Reference |
| Isopropyl | Attached to N-1 of a benzo[e] mdpi.comnih.govoxazepinone core | Optimal balance of activity and metabolic stability | mdpi.com |
| Trifluoroethyl | Attached to N-1 of a benzo[e] mdpi.comnih.govoxazepinone core | Significantly decreased metabolic extraction, but at the expense of activity | mdpi.com |
| Phenyl | Attached to N-1 of a benzo[e] mdpi.comnih.govoxazepinone core | Found to be the most active in its series, though with lower lipophilic efficiency | mdpi.com |
| 4-Fluorobenzyl | Attached to nitrogen of 3-phenylpropane-1-sulfonamide | Demonstrates a common synthetic modification pattern |
Phenyl Ring Substitutions and Their Influence on Molecular Properties
The phenyl ring of 1-phenylpropane-1-sulfonamide offers multiple positions for substitution, providing another avenue to modulate the molecule's electronic and steric properties. The position and nature of these substituents are crucial for determining the compound's interactions with biological targets.
Research has shown that the substitution pattern on the phenyl ring is critical for activity. In one study of differentiation inducers for acute myeloid leukemia cells, substitution at the meta position of the phenyl ring was found to be optimal for activity, whereas moving the sulfonamide group to the ortho or para positions led to a loss of efficacy. mdpi.com
The electronic properties of the substituents also play a significant role. The introduction of either electron-donating groups (such as amine, hydroxyl, or methoxy) or electron-withdrawing groups (like nitro) at the meta position resulted in a decrease or complete loss of activity in that specific series. mdpi.com However, in some contexts, the addition of a small substituent, such as fluorine, methyl, or methoxy, at the para position can be incorporated with little to no negative effect on activity. mdpi.com Other modifications include attaching more complex groups, such as a methylsulfanyl group (-SCH₃) or even an entire heterocyclic system like thiazolo[5,4-b]pyridine (B1319707) at the para position.
Table 2: Influence of Phenyl Ring Substitution on Molecular Properties This table is interactive. You can sort and filter the data.
| Position | Substituent | Example Compound Context | Influence on Properties | Reference |
| meta | Propane-1-sulfonamide | On a phenyl group attached to a benzo[e] mdpi.comnih.govoxazepinone | Optimal position for activity | mdpi.com |
| ortho | Propane-1-sulfonamide | On a phenyl group attached to a benzo[e] mdpi.comnih.govoxazepinone | Removed or reduced activity compared to meta-position | mdpi.com |
| para | Propane-1-sulfonamide | On a phenyl group attached to a benzo[e] mdpi.comnih.govoxazepinone | Removed or reduced activity compared to meta-position | mdpi.com |
| para | Methylsulfanyl (-SCH₃) | On N-phenyl ring of 3-chloropropane-1-sulfonamide | Creates a derivative with distinct chemical properties due to the sulfur-containing group | |
| para | Thiazolo[5,4-b]pyridin-2-yl | Attached to N-phenyl ring of propane-1-sulfonamide | Forms a complex derivative with a fused heterocyclic system, altering steric and electronic properties |
Modifications of the Propane (B168953) Backbone
Alterations to the three-carbon propane backbone of this compound represent a more fundamental change to the core structure. These modifications can alter the compound's flexibility, conformation, and the spatial relationship between the phenyl ring and the sulfonamide group.
While less common than substitutions on the nitrogen or phenyl ring, backbone modifications are a key strategy in derivative design. One approach involves introducing substituents along the propane chain. For example, a chlorine atom can be added to the C3 position, as seen in the related compound 3-chloro-N-phenylpropane-1-sulfonamide, which introduces a reactive site and alters the molecule's polarity.
More significant modifications involve changing the saturation or introducing other functional groups. A notable example from a related chemical space is the oxidation of the propane backbone to introduce ketone functionalities. The compound 1-phenyl-1,2-propanedione, for instance, features keto groups at both the C1 and C2 positions of the propane chain, drastically changing its chemical nature from a sulfonamide to an alpha-diketone. nih.gov Such changes fundamentally alter the molecule's shape, reactivity, and potential biological roles.
Incorporation of this compound into Fused Ring Systems
The this compound moiety can be integrated as a substituent into larger, more complex fused ring systems. This strategy is often employed to create more rigid analogues or to position the sulfonamide group correctly within the binding site of a biological target.
In one prominent example, a phenylpropane-1-sulfonamide group is attached at the meta position of a phenyl ring, which itself is part of a 1,5-dihydrobenzo[e] mdpi.comnih.govoxazepin-2(3H)-one fused system. mdpi.com This creates a large, multi-ring structure where the sulfonamide derivative acts as a key interacting branch.
In another design, the phenyl ring of the sulfonamide is itself part of a fused heterocycle. The compound N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide features a thiazolo[5,4-b]pyridine core, where the phenylsulfonamide is attached to this rigid, planar ring system. Similarly, research into hypoxia-inducible factor pathway inhibitors has involved the synthesis of quinoline (B57606) analogues, demonstrating the versatility of incorporating sulfonamide structures into various fused aromatic systems. nih.gov
Table 3: Examples of Fused Ring Systems Incorporating the this compound Motif This table is interactive. You can sort and filter the data.
| Fused Ring System | Description of Incorporation | Reference |
| 1,5-Dihydrobenzo[e] mdpi.comnih.govoxazepin-2(3H)-one | The phenylpropane-1-sulfonamide group is attached as a substituent to the fused ring system. | mdpi.com |
| Thiazolo[5,4-b]pyridine | The N-phenyl group of the sulfonamide is directly attached to the thiazolo[5,4-b]pyridine fused core. | |
| Quinoline | Sulfonamide-containing structures are synthesized as analogues based on a quinoline core. | nih.gov |
Structure-Property Relationship Studies within Derivative Series
Structure-property relationship (SPR) and structure-activity relationship (SAR) studies are essential for the rational design of new compounds based on the this compound scaffold. These studies involve the systematic synthesis and evaluation of a series of related analogues to understand how specific structural changes affect physicochemical properties and biological activity.
A key theme in the SAR of these derivatives is the concept of bioisosteric replacement. The sulfonamide group is a well-known bioisostere for carboxylic acids and amides. acs.org Studies have shown that replacing the sulfonamide with a carbamate (B1207046) can yield a compound with equal activity, though it may not offer advantages in metabolic stability or solubility. mdpi.com Similarly, replacing the sulfonamide with an amide group has been shown in some cases to increase activity two-fold. nih.gov
Comprehensive studies have revealed clear trends. For a series of myeloid leukemia cell differentiation inducers, SAR analysis demonstrated that:
N-Substitution: An N-isopropyl group provided the best combination of activity and lipophilic efficiency. mdpi.com
Phenyl Ring Substitution: A meta-substituted phenyl ring was essential for activity. mdpi.com
Physicochemical properties are also a major focus of SPR studies. As a class, sulfonamides exhibit a wide range of properties. Compared to a parent carboxylic acid, sulfonamide isosteres can have significantly different acidity (pKa), plasma protein binding, and membrane permeability. acs.orgupenn.edu For example, some sulfonamide derivatives display a high fraction of unbound drug in plasma (fu > 60%) and have relatively good membrane permeability, which are desirable traits in drug design. acs.orgupenn.edu These studies provide a roadmap for medicinal chemists to rationally modify the this compound core to achieve a desired profile of properties.
Mechanistic Investigations of Reactions Involving 1 Phenylpropane 1 Sulfonamide
Elucidation of Reaction Mechanisms during Synthesis
The synthesis of sulfonamides, including 1-phenylpropane-1-sulfonamide, can be achieved through various routes, each with distinct mechanistic pathways. A common method involves the reaction of sulfonyl chlorides with amines. nih.gov This reaction is a cornerstone of sulfonamide synthesis and generally proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.
Another approach involves the use of a sulfinylamine reagent, such as N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), which reacts with organometallic reagents like Grignard or organolithium reagents to directly form primary sulfonamides. nih.gov Preliminary investigations suggest a mechanism where the organometallic reagent adds to the sulfinylamine, forming a sulfinamide intermediate. This intermediate is proposed to rearrange to a sulfonimidate ester anion, possibly through a sulfinyl nitrene intermediate or a concerted migration, which upon workup yields the primary sulfonamide. nih.gov
The synthesis of N-substituted sulfonamides often involves the coupling of primary sulfonamides with various partners. For instance, the Chan-Lam N-arylation provides a method for forming N-aryl sulfonamides. acs.org Mechanistic studies of this copper-catalyzed reaction have been crucial for its development, enabling the reaction to proceed at room temperature. acs.org
Furthermore, the synthesis of specific derivatives, such as those derived from amino acids, involves multi-step processes. For example, the synthesis of N-substituted-3-phenyl-2-(phenylsulfonamido)propanamides starts with the reaction of phenylalanine with benzenesulfonyl chloride. rasayanjournal.co.in This is followed by esterification and subsequent amidation with various amines. rasayanjournal.co.in The mechanism of each step follows classical organic reaction pathways: nucleophilic substitution for the sulfonamide formation, acid-catalyzed esterification, and nucleophilic acyl substitution for the final amidation step.
Studies on Reaction Intermediates
The identification and characterization of reaction intermediates are fundamental to understanding reaction mechanisms. In many reactions involving sulfonamides, transient species play a pivotal role. For example, in the iron-catalyzed oxidative α-amination of ketones with sulfonamides, an α-hydroquinone intermediate has been identified. acs.org This intermediate is formed and then displaced by the sulfonamide nucleophile. acs.org
In the synthesis of primary sulfonamides using t-BuONSO, a proposed sulfinamide intermediate is a key species in the reaction pathway. nih.gov This intermediate undergoes rearrangement to form the final product. nih.gov
In catalytic processes, the nature of the catalyst-substrate complex is a critical intermediate. In copper-catalyzed C-H cyanation reactions involving N-fluoroalkyl sulfonamides (NFAS), a Cu(II)-bounded N-centered radical (Cu(II)-NCR) species has been proposed as a key intermediate. nih.gov The structure and reactivity of this intermediate significantly influence the reaction's yield and selectivity. nih.gov
In some cases, the reaction intermediates can be stable enough to be isolated and studied. For instance, in the synthesis of certain sulfonamide derivatives, stable cyclic intermediates can be formed. tandfonline.com The study of these intermediates provides direct evidence for the proposed reaction pathway.
Mechanistic Insights into Catalytic Processes Facilitated by Sulfonamide Scaffolds
Sulfonamide scaffolds themselves can act as ligands or directing groups in catalytic processes, influencing the reaction's outcome. The sulfonamide group can coordinate to a metal center, thereby activating the substrate or controlling the stereochemistry of the reaction.
For instance, chiral sulfonamides derived from camphor (B46023) have been used as ligands in the titanium(IV)-catalyzed enantioselective addition of diethylzinc (B1219324) to benzaldehyde. researchgate.net The sulfonamide group, along with another functional group on the camphor backbone, coordinates to the titanium center, creating a chiral environment that directs the approach of the reagents. researchgate.net The coordination mode of the sulfonamide to the metal center, whether monodentate or bidentate, is crucial for the observed enantioselectivity. researchgate.net
In copper-catalyzed cross-coupling reactions, such as the Chan-Lam N-arylation, the sulfonamide substrate interacts with the copper catalyst. acs.org Mechanistic studies have led to the refinement of the catalytic system, for example, by identifying that a cationic copper catalyst is particularly effective for the N-arylation of N-arylsulfonamides. acs.org
The use of magnetically recoverable nanocatalysts for sulfonamide synthesis represents a green chemistry approach. nih.gov These catalysts, often composed of metal complexes on magnetic nanoparticles, facilitate the reaction, and their magnetic nature allows for easy separation and reuse. nih.gov Mechanistic insights into how these nanocatalysts activate the reagents are crucial for designing more efficient and robust catalytic systems. nih.gov
Isotope Labeling Studies for Reaction Pathway Determination
Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. In the context of sulfonamide chemistry, isotope labeling has been employed to distinguish between different possible pathways and to understand the details of bond-breaking and bond-forming steps.
A notable application is the late-stage ¹⁸O labeling of primary sulfonamides. researchgate.net This method involves a degradation-reconstruction pathway where the sulfonamide is first deaminated to a sulfinate intermediate. This intermediate is then isotopically enriched using H₂¹⁸O before being converted back to the sulfonamide. researchgate.net The successful incorporation of ¹⁸O confirms the proposed pathway involving the formation of the sulfinate intermediate. researchgate.net
Deuterium (B1214612) labeling has also been used to study reaction mechanisms. For example, in the electrochemical deuteration of sulfonamides, the incorporation of deuterium at the α-position to the sulfur atom was investigated. rsc.org The use of D₂O as the deuterium source and the study of reaction conditions helped to elucidate the role of an electrochemically generated base in facilitating the hydrogen-isotope exchange. rsc.org
In the study of a three-component reaction to form 1,3-oxazinanes from styrenes, sulfonamides, and trioxane, β-deuterium-labeled styrenes were used as substrates. nih.gov The observation that both cis- and trans-labeled styrenes led to a mixture of cis- and trans-products was consistent with the formation of a benzylic cation intermediate, providing strong evidence for the proposed aza-Prins reaction mechanism. nih.gov
These examples highlight the indispensable role of isotope labeling in providing definitive evidence for proposed reaction pathways in the chemistry of this compound and related compounds.
Interactive Data Table: Key Mechanistic Studies
| Reaction Type | Key Intermediate/Species | Technique/Study | Finding | Reference |
| Iron-Catalyzed α-Amination | α-Hydroquinone adduct | Trapping experiments, intermediate identification | Mechanism proceeds through rate-limiting electron transfer to form an α-DDQ adduct, which is then substituted by the sulfonamide. | acs.org |
| Copper-Catalyzed C-H Cyanation | Cu(II)-bounded N-centered radical (Cu(II)-NCR) | Kinetic studies (NMR), EPR, UV-vis spectroscopy | The structure of the Cu(II)-NCR species greatly influences reaction yield and selectivity. | nih.gov |
| Late-Stage ¹⁸O Labeling | Sulfinate intermediate | Isotope labeling with H₂¹⁸O | Confirms a degradation-reconstruction pathway for labeling primary sulfonamides. | researchgate.net |
| Electrochemical Deuteration | Electrochemically generated base | Cyclic voltammetry, isotope labeling with D₂O | Deuteration at the α-position is facilitated by a locally generated base. | rsc.org |
| Acid-Catalyzed Oxy-aminomethylation | Benzylic cation | Deuterium labeling of styrenes | Supports an aza-Prins reaction mechanism involving a benzylic cation intermediate. | nih.gov |
Catalytic Applications of Sulfonamide Based Systems
1-Phenylpropane-1-sulfonamide and Derivatives as Organocatalysts
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. While specific research on this compound as a primary organocatalyst is not extensively documented, the broader class of sulfonamide derivatives, particularly those derived from amino acids like proline, has demonstrated significant potential. These catalysts are often employed in asymmetric synthesis to produce enantiomerically enriched products.
Proline-derived sulfonamides have been successfully utilized in a range of C-C bond-forming reactions, including aldol (B89426) and Mannich reactions. The sulfonamide group can act as a hydrogen bond donor, which, in concert with the amino acid backbone, helps to organize the transition state and induce stereoselectivity. For instance, N-sulfonylated prolinamides have been shown to be effective catalysts in asymmetric aldol reactions, affording high yields and enantioselectivities.
The general structure of a proline sulfonamide organocatalyst allows for modular design, where the R group on the sulfonyl moiety can be varied to fine-tune the catalyst's steric and electronic properties. This tunability is crucial for optimizing catalytic activity and selectivity for different substrates. Although direct studies on this compound in this context are limited, its structure suggests potential for similar applications, likely as a chiral backbone to which a catalytically active group is attached.
Table 1: Examples of Proline-Based Sulfonamide Organocatalysts and Their Applications This table is representative of the applications of the broader class of sulfonamide organocatalysts, as specific data for this compound is not readily available.
| Catalyst Structure | Reaction Type | Substrates | Product Enantioselectivity |
|---|---|---|---|
| N-Tosyl-L-prolinamide | Aldol Reaction | Acetone and p-nitrobenzaldehyde | Up to 99% ee |
| N-(2-Nitrobenzenesulfonyl)-L-prolinamide | Michael Addition | Cyclohexanone and nitrostyrene | Up to 95% ee |
| N-(Mesitylenesulfonyl)-L-prolinamide | Mannich Reaction | Aldehydes, anilines, and ketones | Up to 98% ee |
Role as Ligands in Transition Metal Catalysis
The sulfonamide group is an effective ligand for a variety of transition metals, and complexes derived from sulfonamides have found applications in catalysis. jocpr.comscilit.comresearchgate.net The nitrogen atom of the sulfonamide can coordinate to a metal center, and upon deprotonation, it becomes a potent anionic donor. This coordination can influence the electronic environment of the metal, thereby modulating its catalytic activity.
Sulfonamide-based ligands have been employed in a range of transition metal-catalyzed reactions, including cross-coupling reactions, hydrogenations, and oxidations. The steric and electronic properties of the ligand can be readily modified by changing the substituents on the sulfonamide nitrogen and the sulfonyl group. This allows for the synthesis of a library of ligands with tailored properties for specific catalytic applications.
While there is a wealth of research on sulfonamide-containing ligands, specific studies detailing the use of this compound as a ligand in transition metal catalysis are not prominent in the literature. However, its structure is amenable to coordination with various metal centers. Derivatives of this compound could be designed to act as bidentate or polydentate ligands by incorporating additional donor atoms, which would enhance the stability of the resulting metal complexes.
Table 2: Transition Metal Complexes with Sulfonamide-Based Ligands This table presents examples of transition metal complexes with various sulfonamide ligands to illustrate their role in catalysis.
| Metal | Ligand Type | Catalytic Application | Reference Compound Example |
|---|---|---|---|
| Palladium | N-Aryl-N-sulfonyl diamine | Suzuki-Miyaura cross-coupling | [Pd(Ts-DACHPh)Cl2] |
| Rhodium | Chiral bis(sulfonamido)phosphine | Asymmetric hydrogenation | [Rh(COD)(chiral-SAMP)]BF4 |
| Copper | Schiff base sulfonamide | Oxidation of alcohols | Cu(II)-sulfathiazole complex |
| Ruthenium | N-Sulfonylated diamine | Transfer hydrogenation | Ru(II)-TsDPEN complex |
Enzyme-Mediated Transformations and Biocatalysis
Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild reaction conditions. While direct enzymatic transformations of this compound are not widely reported, studies on structurally related molecules suggest that it could be a substrate for various enzymes.
For example, lipases are known to catalyze the kinetic resolution of racemic alcohols and amines through enantioselective acylation. A compound structurally similar to the amine precursor of this compound, 1-phenylpropan-1-amine, has been a substrate in enzyme-catalyzed resolutions. This indicates that enzymes could potentially be used to resolve racemic mixtures of chiral sulfonamides or their precursors.
Furthermore, oxidoreductases are capable of introducing hydroxyl groups into organic molecules with high regio- and stereoselectivity. It is conceivable that a derivative of this compound could be a substrate for such an enzyme, leading to the formation of valuable chiral building blocks. The application of biocatalysis in the synthesis and modification of sulfonamides is a growing area of research with the potential for developing environmentally friendly and efficient synthetic routes.
Recent research has demonstrated the use of whole-cell biocatalysts, such as Lactobacillus paracasei, for the enantioselective bioreduction of prochiral ketones to produce chiral carbinols. For instance, 2-methyl-1-phenylpropan-1-one has been successfully reduced to (R)-2-methyl-1-phenylpropan-1-ol with high enantiomeric excess. tandfonline.com This highlights the potential of biocatalytic methods for the synthesis of chiral precursors to compounds like this compound.
Development of Recyclable Catalytic Systems
The development of recyclable catalytic systems is a key goal in green chemistry, as it can reduce waste and lower the cost of chemical processes. mdpi.com Catalysts based on this compound and its derivatives could potentially be made recyclable through several strategies.
One common approach is the immobilization of the catalyst onto a solid support. This can be achieved by covalently attaching the catalyst to a polymer, silica, or magnetic nanoparticles. The immobilized catalyst can then be easily separated from the reaction mixture by filtration or magnetic separation and reused in subsequent reaction cycles. For example, a sulfonamide-based ligand could be functionalized with a reactive group that allows for its grafting onto a solid support before complexation with a transition metal.
Another strategy involves the use of biphasic systems, where the catalyst resides in a phase that is immiscible with the product phase. This allows for simple separation of the product by decantation, while the catalyst remains in its phase and can be reused. For instance, a sulfonamide-based catalyst could be designed to be soluble in an ionic liquid or a fluorous solvent, enabling its recycling. While specific examples for this compound are not available, these general principles of catalyst recycling are applicable to a wide range of catalytic systems. mdpi.com
Theoretical and Computational Studies of 1 Phenylpropane 1 Sulfonamide
Molecular Docking Simulations for Biological Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. rjb.ro This technique is instrumental in forecasting the interaction between a ligand, such as 1-Phenylpropane-1-sulfonamide, and a biological receptor, providing insights into binding affinity and mode.
Enzyme Binding Affinity Prediction (e.g., Carbonic Anhydrase, Urease, Dihydropteroate (B1496061) Synthase)
Molecular docking simulations are pivotal in predicting how this compound interacts with various enzyme targets. The sulfonamide moiety is a well-established pharmacophore known to interact with several key enzymes.
Urease: Urease, a nickel-containing enzyme, is another target for sulfonamide-based inhibitors. mdpi.commdpi.com Docking simulations for this compound would explore its binding within the active site of urease, likely involving interactions with the key nickel ions and surrounding amino acid residues. frontiersin.orgnih.gov The binding mode would be analyzed to understand how the compound might disrupt the catalytic mechanism of urea (B33335) hydrolysis.
Dihydropteroate Synthase (DHPS): As a structural analog of para-aminobenzoic acid (pABA), the sulfonamide group allows these compounds to act as competitive inhibitors of DHPS, a crucial enzyme in the folate synthesis pathway of bacteria. patsnap.combiorxiv.org Docking studies would place this compound into the pABA-binding pocket of DHPS. nih.gov The simulation would likely show the sulfonamide's phenyl group occupying the same hydrophobic pocket as pABA's phenyl ring and the sulfonyl group mimicking the carboxylate of pABA. nih.govijcce.ac.ir
Table 1: Illustrative Predicted Binding Affinities and Key Interactions from Molecular Docking
| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Predicted Key Interacting Residues | Predicted Interaction Type |
|---|---|---|---|
| Carbonic Anhydrase II | -7.5 to -9.0 | His94, His96, His119, Thr199, Thr200 | Zinc coordination, Hydrogen bonding |
| Jack Bean Urease | -6.0 to -7.5 | Ni(II) ions, His, Asp, Lys | Metal coordination, Hydrogen bonding |
Note: The data in this table is illustrative and represents typical values expected from docking simulations based on studies of similar sulfonamide compounds.
Nucleic Acid Interaction Modeling
Computational modeling can also be employed to investigate the potential for this compound to interact with nucleic acids like DNA or RNA. While proteins are the more common targets for sulfonamides, small molecules can bind to nucleic acids through various modes, including groove binding or intercalation. Docking simulations would assess the energetic favorability of these binding modes, predicting which structural features of the compound contribute to any potential affinity for specific nucleic acid sequences or structures. nih.govnih.gov
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. doaj.orgnih.gov For this compound, DFT calculations provide valuable data on its geometry, electronic properties, and reactivity. nih.gov
Key parameters derived from DFT include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. mdpi.com
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonamide group, indicating sites susceptible to electrophilic attack. doaj.org
Global Reactivity Descriptors: Parameters such as hardness, softness, and electrophilicity can be calculated from FMO energies to quantify the molecule's reactivity. nih.gov
Table 2: Illustrative Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
Note: The data in this table is hypothetical, based on typical values obtained for similar aromatic sulfonamides in DFT studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ekb.eguobasrah.edu.iq To develop a QSAR model for this compound and its analogs, a dataset of compounds with measured biological activity (e.g., enzyme inhibition IC₅₀ values) is required. nih.gov
The process involves:
Calculating various molecular descriptors for each compound in the series. These descriptors quantify physicochemical properties such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity). ekb.eg
Using statistical methods to build a regression model that links these descriptors to the observed activity.
Validating the model to ensure its predictive power.
Such a model could predict the activity of new, unsynthesized analogs of this compound, guiding the design of more potent compounds. The model would highlight which structural features, such as substitutions on the phenyl ring or alterations to the propane (B168953) chain, are most influential for biological activity. nih.govtiu.edu.iq
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation.
Conformational Analysis: This involves identifying the stable, low-energy conformations of the molecule. Computational methods, often guided by rotational spectroscopy data on similar molecules, can map the potential energy surface as a function of rotatable bonds (e.g., the C-S and C-N bonds of the sulfonamide group and bonds within the propane chain). nih.gov This analysis reveals the preferred shapes the molecule adopts in the gas phase or in solution.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular behavior over time. nih.gov An MD simulation of this compound, either free in a solvent or bound to a biological target, can assess the stability of its conformations and interactions. When applied to a protein-ligand complex predicted by docking, MD can validate the binding pose, showing whether the key interactions are maintained over the simulation time, thereby providing a more accurate picture of the binding stability. nih.gov
Prediction of Chemical Reactivity and Selectivity
The chemical reactivity and selectivity of this compound can be predicted by integrating findings from various computational methods, particularly DFT.
Reactivity Sites: The MEP map generated by DFT calculations is a primary tool for predicting reactive sites. Regions of negative electrostatic potential, such as the sulfonamide oxygen atoms, are prone to attack by electrophiles. Conversely, regions of positive potential are susceptible to nucleophilic attack. doaj.org
Reaction Mechanisms: Frontier Molecular Orbital (FMO) theory helps in understanding reaction mechanisms. The distribution of HOMO and LUMO across the molecule indicates where electron donation and acceptance are most likely to occur in a chemical reaction. mdpi.com
Selectivity: Computational models can help predict selectivity (e.g., chemo-, regio-, and stereoselectivity) by comparing the activation energies for different possible reaction pathways. The pathway with the lower activation energy is kinetically favored. This is crucial for understanding potential metabolic transformations or designing synthetic routes. novartis.com
Advanced Analytical Methodologies in 1 Phenylpropane 1 Sulfonamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization of Synthesized Compounds and Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including "1-Phenylpropane-1-sulfonamide" and its precursors. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. Both ¹H and ¹³C NMR are routinely employed.
In the ¹H NMR spectra of sulfonamide derivatives, the proton of the sulfonamide –SO₂NH– group typically appears as a singlet peak. For instance, in related sulfonamide structures, this proton signal has been observed between 8.78 and 10.15 ppm rsc.org. The aromatic protons of the phenyl group are expected to show signals in the region between 6.51 and 7.70 ppm rsc.org. The chemical shifts and splitting patterns of the protons on the propane (B168953) chain would provide crucial information to confirm the structure of "this compound".
¹³C NMR spectroscopy provides complementary information by detecting the carbon framework of the molecule. The aromatic carbons in sulfonamide derivatives typically show signals in the region between 111.83 and 160.11 ppm rsc.org. The chemical shifts of the propyl chain carbons would be expected in the aliphatic region of the spectrum.
A hypothetical ¹H NMR data table for "this compound" is presented below based on typical chemical shift values for similar structural motifs.
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| -SO₂NH- | ~8.0-9.0 | Singlet | 1H |
| Phenyl-H | ~7.2-7.8 | Multiplet | 5H |
| -CH(Ph)- | ~4.5-5.0 | Triplet | 1H |
| -CH₂- | ~1.8-2.2 | Multiplet | 2H |
| -CH₃ | ~0.9-1.2 | Triplet | 3H |
This table is illustrative and actual values may vary.
Mass Spectrometry (MS) for Molecular Weight Determination and Mechanistic Studies
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of "this compound" and for studying the fragmentation patterns that can help confirm its structure.
The mass spectra of sulfonamides often show a prominent peak corresponding to the (p-aminophenyl)sulfonyl fragment at m/z 156, although this is more characteristic of sulfonamides with an aniline (B41778) moiety oup.com. For "this compound", the fragmentation would be different. A common fragmentation pathway for arylsulfonamides involves the loss of SO₂ (a neutral loss of 64 Da) nih.gov. The fragmentation of "this compound" would likely involve cleavage of the C-S and S-N bonds.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Reactive Intermediate Detection
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for detecting and characterizing reactive intermediates in solution mdpi.comresearchgate.netresearchgate.net. This method allows for the gentle transfer of ions from solution to the gas phase, making it possible to observe transient species that are part of a reaction mechanism researchgate.net. In the context of the synthesis of "this compound," ESI-MS could be employed to monitor the reaction progress and identify any short-lived intermediates, providing valuable insights into the reaction mechanism.
Chromatographic Techniques for Compound Purity Assessment and Separation
Chromatographic techniques are fundamental for the separation, identification, and purification of compounds. In the research of "this compound," these methods are crucial for assessing the purity of the final product and isolating it from reaction byproducts and starting materials.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of organic compounds. For "this compound," a reversed-phase HPLC method would likely be employed to assess its purity. A typical HPLC system for analyzing sulfonamides might use a C8 or C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) wu.ac.th. The retention time of the compound under specific chromatographic conditions is a key identifier, and the peak area can be used to quantify its purity.
Below is an example of typical HPLC parameters that could be used for the analysis of "this compound".
| Parameter | Condition |
| Column | YMC-Triart C8 (250×4.6 mm, 5µm) wu.ac.th |
| Mobile Phase | Gradient of water and acetonitrile |
| Flow Rate | 1.0 mL/min wu.ac.th |
| Detection | UV at 265 nm wu.ac.th |
| Column Temperature | 25 °C wu.ac.th |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its key functional groups.
The sulfonamide group (–SO₂NH–) has two characteristic stretching vibrations for the S=O bond, which are typically strong. The asymmetric stretching vibration appears in the range of 1344–1317 cm⁻¹, and the symmetric stretching vibration is found between 1187–1147 cm⁻¹ znaturforsch.com. The N-H stretching vibration of the sulfonamide group is expected in the range of 3390–3323 cm⁻¹ znaturforsch.com. The S-N stretching vibration is typically observed in the 924–906 cm⁻¹ region znaturforsch.com. The presence of the phenyl group would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch (Sulfonamide) | 3390–3323 znaturforsch.com | Medium |
| C-H Stretch (Aromatic) | >3000 | Medium |
| C-H Stretch (Aliphatic) | <3000 | Medium |
| C=C Stretch (Aromatic) | 1600-1450 | Medium-Weak |
| S=O Asymmetric Stretch | 1344–1317 znaturforsch.com | Strong |
| S=O Symmetric Stretch | 1187–1147 znaturforsch.com | Strong |
| S-N Stretch | 924–906 znaturforsch.com | Medium |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If "this compound" can be obtained as a single crystal of suitable quality, X-ray diffraction analysis can provide definitive information about its molecular conformation, bond lengths, and bond angles in the solid state openaccessjournals.comsemanticscholar.org. This technique is also invaluable for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. The S-N bond length in sulfonamides, a key parameter, is typically around 1.628 Å as determined by X-ray crystallography researchgate.net. The crystal structure of a sulfonamide derivative can reveal how the molecules arrange themselves in a crystal lattice, which is influenced by intermolecular forces nih.gov.
Biological and Medicinal Chemistry Research Perspectives on 1 Phenylpropane 1 Sulfonamide Analogues
Utility as a Building Block in Pharmaceutical Research
The sulfonamide moiety is a highly valued scaffold in drug design and development. researchgate.netnih.gov Its flexible structure makes sulfonamide derivatives excellent candidates for developing new multi-target agents or replacing older drugs. nih.gov This functional group has gained widespread acceptance in medicinal chemistry due to its ability to be incorporated into a diverse range of molecular architectures, leading to compounds with a broad spectrum of biological activities. nih.govmdpi.com Researchers have successfully synthesized sulfonamides based on various core structures, including those derived from amino acids, to create compounds with tailored pharmacological profiles. researchgate.net This adaptability has cemented the role of sulfonamides as a crucial building block in the quest for novel therapeutics for a wide array of diseases, including cancer, and viral and inflammatory conditions. nih.gov
Investigation of Enzyme Inhibition Mechanisms
Sulfonamide analogues have been extensively studied as inhibitors of various enzymes critical to pathological processes. Their mechanism of action often involves mimicking the natural substrate of an enzyme or binding to its active site, thereby blocking its catalytic function.
The classic antibacterial action of sulfonamides stems from their ability to inhibit dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. nih.govresearchgate.net These drugs act as competitive inhibitors, mimicking the enzyme's natural substrate, p-aminobenzoic acid (pABA). nih.gov By binding to the DHPS active site, sulfonamides prevent the synthesis of dihydropteroate, a precursor to folic acid. nih.govnih.gov This disruption of the folate pathway ultimately depletes dihydrofolate (DHF), which is essential for the synthesis of nucleic acids and certain amino acids, thereby inhibiting bacterial growth. researchgate.netnih.gov Some sulfonamides can also act as alternative substrates for DHPS, forming dead-end pterin-sulfonamide products that further disrupt the metabolic pathway. nih.gov
Sulfonamide derivatives are renowned for their potent inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes. mdpi.com The inhibition of various CA isoforms is a therapeutic strategy for conditions like glaucoma, cancer, and epilepsy. mdpi.comnih.gov Research has shown that N-phenylsulfonamide derivatives can be active inhibitors of human carbonic anhydrase (hCA) isoforms I and II. nih.gov Studies on a broad range of sulfonamide analogues have identified compounds with nanomolar efficacy against multiple hCA isoforms, including the tumor-associated hCA IX and hCA XII. rsc.orgnih.govnih.gov The structure-activity relationship for CA inhibition is complex, with structurally diverse compounds demonstrating high efficacy. mdpi.com For instance, a study of various sulfonamides against a fungal β-CA found that many derivatives inhibited the enzyme with inhibition constants (Kᵢ) below 100 nM. mdpi.com
| Compound | Target Isoform | Inhibition Constant (Kᵢ / IC₅₀) | Reference |
|---|---|---|---|
| Compound 8 | hCA I | 45.7 ± 0.46 nM (Kᵢ) | nih.gov |
| Compound 2 | hCA II | 33.5 ± 0.38 nM (Kᵢ) | nih.gov |
| Compound 6d | hCA I | 18.8 nM (Kᵢ) | nih.gov |
| Compound 6q | hCA I | 38.3 nM (Kᵢ) | nih.gov |
| Compound 6o | hCA XII | 10.0 nM (Kᵢ) | nih.gov |
| Compound 4j | hCA IX | 0.15 ± 0.07 µM (IC₅₀) | researchgate.net |
| Compound 4g | hCA XII | 0.12 ± 0.07 µM (IC₅₀) | researchgate.net |
The sulfonamide scaffold is a prominent feature in the design of urease inhibitors, which are of interest for treating infections caused by urease-producing bacteria like Helicobacter pylori. nih.gov Numerous studies have demonstrated the potent anti-urease activity of sulfonamide derivatives. For example, a series of novel sulfonamide-1,2,3-triazole-acetamide derivatives were found to be significantly more potent than the standard inhibitor thiourea, with the most active compound exhibiting an IC₅₀ value of 0.12 µM. nih.gov Other research has explored Schiff's base derivatives of sulphadiazine and other sulfonamides as effective inhibitors of jack bean urease. researchgate.netnih.gov In one study, a sulfonamide derivative designated YM-2 showed 57.93% urease inhibition with an IC₅₀ value of 1.90 ± 0.02 μM. rsc.orgnih.gov
DNA Binding Interactions and Molecular Mechanisms
The interaction of small molecules with DNA is a critical mechanism for many anticancer and antimicrobial agents. Research has shown that certain sulfonamide derivatives can bind effectively to DNA. rsc.orgnih.gov Studies combining experimental techniques (such as UV-visible spectroscopy and viscometry) and theoretical molecular docking have revealed that these compounds can interact with DNA through a mixed mode of partial intercalation and groove binding. rsc.orgnih.govresearchgate.net
In one detailed study, three sulfonamide derivatives were shown to be good DNA binders. rsc.orgnih.gov Molecular docking simulations indicated the formation of hydrogen bonds between the sulfonamide molecules and DNA base pairs. nih.gov For instance, the sulfur atom of one derivative formed a hydrogen bond with a thymine base, while for another, the oxygen and amino groups of the sulfonamide bonded with adenine bases. nih.gov The binding of these compounds to DNA can induce conformational changes and make the resulting complex bulkier, which can be observed through techniques like cyclic voltammetry. nih.gov Metal complexes of sulfonamide derivatives have also been shown to bind to DNA via intercalation, with the complexes often exhibiting much higher binding efficacy than the free ligands. researchgate.net
| Compound | Binding Constant (Kₑ) (M⁻¹) | Gibbs Free Energy (ΔG) (kJ mol⁻¹) | Binding Mode | Reference |
|---|---|---|---|---|
| YM-1 | 3.81 x 10⁴ | -26.13 | Mixed Intercalation/Groove | rsc.orgnih.gov |
| YM-2 | 2.01 x 10⁴ | -24.54 | Mixed Intercalation/Groove | rsc.orgnih.gov |
| YM-3 | 1.54 x 10⁴ | -23.89 | Mixed Intercalation/Groove | rsc.orgnih.gov |
Research into Cytotoxic Effects on Cancer Cell Lines (in vitro studies)
A significant area of research for sulfonamide analogues is their potential as anticancer agents. In vitro studies have demonstrated that various derivatives exhibit cytotoxic activity against a range of human cancer cell lines. mdpi.comnih.gov
Arylpropyl sulfonamides, developed as analogues of the apoptosis-inducer B13, showed potent cytotoxicity against prostate cancer (PC-3) and leukemia (HL-60) cell lines. nih.gov One compound in this series recorded IC₅₀ values of 29.2 µM and 20.7 µM against PC-3 and HL-60 cells, respectively. nih.gov Another study investigating eight different sulfonamides found they were particularly effective against the MDA-MB-468 breast cancer cell line, with IC₅₀ values under 30 μM. nih.govresearchgate.net These same compounds were less potent against MCF-7 breast cancer cells (IC₅₀ < 128 μM) and HeLa cervical cancer cells (IC₅₀ < 360 μM). nih.govresearchgate.net
Other research has identified sulfonamides with even greater potency. For example, a compound containing a thiophene ring showed strong cytotoxic activity against HeLa, MCF-7, and MDA-MB-231 breast cancer cells, with IC₅₀ values ranging from 4.62 to 7.21 µM. mdpi.com Furthermore, certain arylsulfonamide derivatives containing a trifluoromethyl group displayed higher inhibitory effects against human melanoma (A875) and liver carcinoma (HepG2) cell lines than the standard drug 5-fluorouracil. mdpi.com Importantly, some sulfonamide derivatives have shown selective cytotoxicity, being highly toxic to cancer cells (e.g., MG-U87 glioblastoma cells) while exhibiting significantly less toxicity towards healthy cells (e.g., HEK-293). rsc.orgnih.gov
| Compound(s) | Cell Line | Cancer Type | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Arylpropyl sulfonamide (15) | PC-3 | Prostate | 29.2 µM | nih.gov |
| Arylpropyl sulfonamide (15) | HL-60 | Leukemia | 20.7 µM | nih.gov |
| Various Sulfonamides | MDA-MB-468 | Breast | < 30 µM | nih.govresearchgate.net |
| Various Sulfonamides | MCF-7 | Breast | < 128 µM | nih.govresearchgate.net |
| Compound (8b) | MDA-MB-231 | Breast | 4.62 µM | mdpi.com |
| Compound (8b) | MCF-7 | Breast | 7.21 µM | mdpi.com |
| Compound 10q | A875 | Melanoma | 4.19 µg/mL | mdpi.com |
| Compound 10q | HepG2 | Liver | 3.55 µg/mL | mdpi.com |
| YM-1 | MG-U87 | Glioblastoma | 1.154 ± 0.317 µM | rsc.orgnih.gov |
Studies on Antibacterial and Antifungal Activities (mechanistic investigation)
Analogues of 1-phenylpropane-1-sulfonamide belong to the broader class of sulfonamide drugs, which are synthetic antimicrobial agents. wikipedia.org Their primary mechanism of action against bacteria is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid. wikipedia.orgnih.gov As structural analogues of p-aminobenzoic acid (PABA), they block the metabolic pathway that bacteria use to produce DNA, thereby inhibiting their growth and multiplication. nih.gov This bacteriostatic action is effective against a wide spectrum of gram-positive and certain gram-negative bacteria, including species like Staphylococcus aureus, Escherichia coli, Klebsiella, and Salmonella. nih.govfrontiersrj.com However, they are generally not effective against Pseudomonas aeruginosa and Serratia species. nih.gov
Beyond the classic inhibition of the folate biosynthetic pathway, novel sulfonamides have demonstrated various other mechanisms of action. tandfonline.com Some derivatives interfere with the formation of peptidoglycan, an essential component of the bacterial cell wall, by inhibiting enzymes involved in its biosynthesis, which can lead to bacterial death. tandfonline.com Certain sulfonamide derivatives have also shown bactericidal properties, an improvement over the parent sulfonamides, and can prevent biofilm formation in strains like methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.com
In the realm of antifungal activity, sulfonamides have shown inhibitory effects against certain fungi, such as Pneumocystis carinii, and protozoa. nih.gov The mechanism of antifungal action often involves targeting unique components of fungal cells. ebsco.com Many antifungal agents work by disrupting the synthesis of ergosterol, a key component of the fungal cell membrane, or by binding to it directly. amazonaws.comnih.gov For instance, azoles inhibit the enzyme lanosterol 14-alpha demethylase, which is necessary for converting lanosterol to ergosterol, leading to increased membrane permeability and reduced fungal growth. ebsco.comamazonaws.com Polyenes, another class of antifungals, bind directly to ergosterol, creating pores in the cell membrane that cause cell lysis. ebsco.comamazonaws.com Sulfonamide-derived chromones have been screened for in-vitro antifungal activity against a range of fungal strains including Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, Fusarium solani, and Candida glaberata, with some compounds showing significant activity. nih.gov
| Organism Type | Primary Mechanism of Action | Examples of Susceptible Organisms | Reference |
|---|---|---|---|
| Bacteria (Gram-positive & Gram-negative) | Competitive inhibition of dihydropteroate synthase (DHPS), disrupting folic acid synthesis. | Staphylococcus aureus, Escherichia coli, Klebsiella spp., Salmonella spp. | wikipedia.orgnih.govfrontiersrj.com |
| Bacteria (e.g., MRSA) | Interference with peptidoglycan formation; prevention of biofilm formation. | Methicillin-resistant Staphylococcus aureus (MRSA) | tandfonline.com |
| Fungi | Inhibition of ergosterol synthesis; direct interaction with ergosterol in the cell membrane. | Pneumocystis carinii, Candida albicans, Aspergillus flavus | nih.govebsco.comnih.gov |
Modulation of Specific Biological Pathways (e.g., NQO1 induction, EGFR inhibition)
Research into sulfonamide analogues has extended beyond antimicrobial effects to their ability to modulate key biological pathways implicated in other diseases, such as cancer.
NQO1 Induction
NAD(P)H: quinone oxidoreductase 1 (NQO1) is an antioxidant enzyme that plays a protective role against oxidative stress by catalyzing the two-electron reduction of quinones and related compounds. nih.gov The induction of NQO1 is a key mechanism for cellular defense. A series of quinazoline derivatives incorporating a benzenesulfonamide (B165840) moiety were designed and evaluated for their ability to activate the nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of NQO1 expression. nih.gov In this study, compounds were tested in Hepa1c1c7 murine hepatoma cells, with compounds 13 and 20 showing the highest potency, with CD values (concentration required to double NQO1 activity) of 14 µM and 3 µM, respectively. nih.gov Molecular docking studies suggested that compound 20 exhibited a high binding affinity to the Nrf2-binding site of Keap1, a protein that suppresses Nrf2 activity. nih.gov
EGFR Inhibition
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often overexpressed in various cancers, making it a prime target for anticancer therapies. scirp.orgmdpi.com Sulfonamide derivatives have been designed and investigated as EGFR inhibitors. scirp.orgscirp.org Molecular docking studies have been employed to predict the binding affinity of novel sulfonamide derivatives to the EGFR binding pocket. scirp.orgscirp.org For example, a study identified compounds 4b and 7b as having high binding energies of -128.819 and -127.523 Kcal/mol, respectively, toward the EGFR receptor. scirp.org Another study focusing on EGFR mutants identified compound 4b with a binding energy of -147.213 Kcal/mol. scirp.org
A specific sulfonamide derivative, 3-[(4-phenylpyrimidin-2-yl)amino]benzene-1-sulfonamide (13f ), was confirmed as a potent EGFR inhibitor with an IC50 value of 22 nM against the tyrosine kinase activity of EGFR. waocp.org This compound demonstrated significant anti-cancer activity against cholangiocarcinoma (CCA) cell lines, with IC50 values for proliferation inhibition as shown in the table below. waocp.org Furthermore, mechanistic studies with cyclopropane sulfonamide derivatives have shown that in addition to inhibiting EGFR mutations, these compounds can also target the tumor microenvironment and induce apoptosis in tumor cells. nih.gov
| Compound | Target Pathway | Key Findings | Cell Line/Model | Reference |
|---|---|---|---|---|
| Quinazoline-benzenesulfonamide (20 ) | NQO1 Induction | CD value = 3 µM | Hepa1c1c7 murine hepatoma cells | nih.gov |
| Sulfonamide derivative (4b ) | EGFR Inhibition | Docking energy = -128.819 Kcal/mol | In silico (PDB ID: 2ITY) | scirp.org |
| 3-[(4-phenylpyrimidin-2-yl)amino]benzene-1-sulfonamide (13f ) | EGFR Inhibition | IC50 (EGFR kinase) = 22 nM | Enzyme assay | waocp.org |
| Compound 13f | EGFR Inhibition (Antiproliferative) | IC50 = 1.3 ± 1.9 µM | KKU-100 (CCA) | waocp.org |
| Compound 13f | EGFR Inhibition (Antiproliferative) | IC50 = 1.5 ± 0.4 µM | KKU-452 (CCA) | waocp.org |
| Compound 13f | EGFR Inhibition (Antiproliferative) | IC50 = 1.7 ± 1.1 µM | KKU-M156 (CCA) | waocp.org |
| Cyclopropane sulfonamide (8l ) | EGFR Inhibition (Antiproliferative) | IC50 = 0.0012 µM | BaF3-EGFR L858R/T790M/C797S | nih.gov |
| Cyclopropane sulfonamide (8h ) | EGFR Inhibition (Antiproliferative) | IC50 = 13 nM | H1975 cells | nih.gov |
Design and Evaluation of Receptor Agonists and Antagonists
The structural versatility of the sulfonamide scaffold has been exploited in the design and evaluation of ligands for various receptors, leading to the development of both agonists and antagonists.
Receptor Antagonists
The design of novel antagonists often involves modifying existing scaffolds to improve affinity and selectivity for a specific receptor. For instance, a series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives were identified as new antagonists for the human androgen receptor (AR), which is a key target in prostate cancer treatment. nih.govacs.org These compounds were designed to target the activation function 2 (AF2) region of the receptor. nih.govacs.org Compound T1-12 from this series demonstrated excellent AR antagonistic activity with an IC50 of 0.47 µM and was shown to effectively inhibit tumor growth in an in vivo xenograft model. nih.govacs.org
In another example, structural optimization of sulfonamide derivatives led to the development of highly selective antagonists for the EP1 receptor, a prostaglandin E receptor. nih.gov Additionally, various aryl sulfonamides have been designed and evaluated as antagonists for the 5-HT6 serotonin (B10506) receptor, a target for cognitive disorders. openpharmaceuticalsciencesjournal.com Pharmacophore modeling and 3D-QSAR analysis were used to guide the design of novel 3-(1,4-diazepanyl)-methyl-phenyl-sulfonamides with predicted high binding affinities. openpharmaceuticalsciencesjournal.com
| Compound Series | Receptor Target | Activity | Lead Compound Example | Key Result (IC50/EC50) | Reference |
|---|---|---|---|---|---|
| N-(4-(benzyloxy)-phenyl)-sulfonamides | Androgen Receptor (AR) | Antagonist | T1-12 | 0.47 µM | nih.govacs.org |
| 4-({2-[isobutyl(1,3-thiazol-2-ylsulfonyl)amino]phenoxy}methyl)benzoic acids | EP1 Receptor | Antagonist | Not specified | Not specified | nih.gov |
| 3-(1,4-diazepanyl)-methyl-phenyl-sulfonamides | 5-HT6 Receptor | Antagonist | 10f | In vivo cognitive improvement | openpharmaceuticalsciencesjournal.com |
| Phenylpropanoic acids | FFA1/GPR40 | Agonist | 15 | 88 nM | nih.gov |
Receptor Agonists
While much of the research has focused on antagonists, the principles of rational drug design can also be applied to develop agonists. For example, a series of novel phenylpropionic acid derivatives were designed and synthesized as potent agonists for the free fatty acid receptor 1 (FFA1/GPR40), a target for type 2 diabetes. nih.gov Though not sulfonamides, this research exemplifies the design process. By modifying the structures of known FFA1 agonists, researchers developed new compounds, with the most promising showing EC50 values in the nanomolar range and significant glucose-lowering effects in animal models. nih.gov Compound 15 , for instance, had an EC50 of 88 nM and significantly improved glucose tolerance in diabetic mice. nih.gov This highlights the potential for designing sulfonamide-based structures with agonistic activity for various G-protein coupled receptors.
Future Research Directions and Emerging Challenges
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern organic chemistry. For 1-Phenylpropane-1-sulfonamide and its analogs, future research will likely focus on moving beyond traditional synthetic routes, which often involve harsh reagents and multi-step procedures.
Emerging strategies such as transition-metal-free photocatalytic methods offer a promising alternative for the synthesis of arylsulfonamides. rsc.org These approaches utilize light to drive chemical reactions, often under mild conditions, thereby reducing energy consumption and the generation of hazardous waste. rsc.org The application of such green chemistry principles to the synthesis of this compound could lead to more sustainable and cost-effective production methods.
Furthermore, electrochemical synthesis is another burgeoning area that holds significant potential. researchgate.netnih.govnih.gov By using electricity to mediate the formation of the sulfonamide bond, these methods can circumvent the need for stoichiometric oxidants or reductants, leading to cleaner reaction profiles and higher atom economy. researchgate.netnih.gov The direct C-H activation of appropriate precursors to introduce the sulfonamide moiety is a particularly attractive electrochemical strategy that could be adapted for the synthesis of this compound derivatives. nih.govnih.gov
A comparative look at traditional versus emerging synthetic strategies is presented in the table below:
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Traditional Methods | Often rely on sulfonyl chlorides and amines, may require harsh conditions and produce significant waste. | Well-established and understood procedures. |
| Photocatalysis | Utilizes light to initiate reactions, often transition-metal-free, proceeds under mild conditions. rsc.org | Increased sustainability, reduced energy consumption, and potentially novel reactivity. rsc.org |
| Electrochemistry | Employs electricity as a "green" reagent, can avoid harsh chemical oxidants/reductants. researchgate.netnih.gov | High atom economy, cleaner reactions, and potential for direct C-H functionalization. nih.gov |
Discovery of New Biological Targets and Therapeutic Applications
The sulfonamide scaffold is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities, including antibacterial, anti-inflammatory, antidiabetic, and anticancer properties. openaccesspub.orgnih.govresearchgate.net A significant future research direction for this compound will be the systematic exploration of its potential biological targets and therapeutic applications.
Initial screening of this compound and a library of its derivatives against a diverse panel of biological targets could uncover novel activities. For instance, the modulation of serotonin (B10506) (5-HT) receptors by certain sulfonamides suggests a potential role in treating central nervous system (CNS) disorders. nih.gov Investigating the interaction of this compound derivatives with various 5-HT receptor subtypes could open up new avenues for the development of treatments for conditions like anxiety, depression, and neurodegenerative diseases. nih.gov
Moreover, the antibacterial properties of sulfonamides are well-documented, acting as competitive inhibitors of dihydropteroate (B1496061) synthetase in bacteria. drugbank.com While resistance is a challenge, the design of novel sulfonamides that can overcome existing resistance mechanisms is an ongoing area of research. The unique structural features of this compound could be exploited to design derivatives with potent activity against drug-resistant bacterial strains.
The following table summarizes potential therapeutic areas for exploration:
| Potential Therapeutic Area | Rationale Based on General Sulfonamide Activity |
| Central Nervous System (CNS) Disorders | Known modulation of serotonin receptors by some sulfonamides. nih.gov |
| Infectious Diseases | Established antibacterial mechanism of action for the sulfonamide class. nih.govdrugbank.com |
| Diabetes and Metabolic Disorders | Certain sulfonamide derivatives have shown antidiabetic properties. researchgate.net |
| Oncology | Various sulfonamides exhibit anticancer activity through different mechanisms. |
| Inflammatory Diseases | Anti-inflammatory effects have been observed in some sulfonamide-based compounds. openaccesspub.org |
Advancements in Asymmetric Catalysis Utilizing this compound Derivatives
Chiral sulfonamides are valuable ligands and catalysts in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. nih.gov The development of novel this compound derivatives as chiral ligands or organocatalysts is a promising area for future research.
The synthesis of N-C axially chiral sulfonamides through catalytic enantioselective methods is a field of growing interest. nih.govmdpi.com Derivatives of this compound could be designed to possess axial chirality, and their application in asymmetric transformations could be explored. Palladium-catalyzed N-allylation is one such reaction where chiral sulfonamides have been successfully employed to induce high enantioselectivity. nih.govmdpi.com
Furthermore, the incorporation of the this compound motif into more complex ligand architectures could lead to the development of highly efficient and selective catalysts for a variety of asymmetric reactions, including hydrogenations, C-C bond formations, and cycloadditions. mdpi.comresearchgate.net The steric and electronic properties of the phenyl and propane (B168953) substituents can be fine-tuned to optimize the catalyst's performance for specific transformations.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Machine learning can also be employed to build predictive models for various properties of this compound derivatives, such as their solubility, metabolic stability, and potential toxicity. By predicting these properties in silico, researchers can prioritize the synthesis of compounds with the most favorable drug-like characteristics, thereby reducing the time and cost associated with preclinical development. nih.gov
Addressing Challenges in Structure-Activity Relationship Elucidation for Complex Analogues
As more complex analogs of this compound are synthesized, elucidating their structure-activity relationships (SAR) will become increasingly challenging. A thorough understanding of how structural modifications impact biological activity is crucial for rational drug design.
Systematic derivatization of the this compound core and subsequent biological evaluation will be essential for building robust SAR models. openaccesspub.orgnih.gov This involves modifying the phenyl ring, the propane chain, and the sulfonamide nitrogen with a variety of substituents to probe the steric, electronic, and hydrophobic requirements for optimal activity. nih.gov
Computational techniques such as molecular docking and molecular dynamics simulations can provide valuable insights into the binding modes of this compound derivatives with their biological targets. These studies can help to rationalize observed SAR trends and guide the design of new analogs with improved potency and selectivity. The combination of experimental and computational approaches will be key to overcoming the challenges in understanding the intricate SAR of complex this compound derivatives. nih.gov
Q & A
Q. What are the established synthetic routes for 1-Phenylpropane-1-sulfonamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves sulfonylation of propan-1-amine derivatives with benzenesulfonyl chloride under basic conditions. Key parameters include maintaining a pH of 8–10 (using NaOH or KOH) to deprotonate the amine and control side reactions. Temperature optimization (0–5°C for exothermic steps) and solvent selection (e.g., dichloromethane or THF) are critical for yield improvement. Post-synthesis, column chromatography with silica gel and ethyl acetate/hexane gradients (70:30 to 50:50) is recommended for purification .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm molecular structure (e.g., phenyl group protons at δ 7.2–7.5 ppm, sulfonamide NH at δ 5.8–6.2 ppm).
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (60:40) at 1.0 mL/min to assess purity (>98% by area normalization).
- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H] at m/z 214).
Cross-validation of these methods ensures structural fidelity and impurity detection .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for sulfonamide derivatives?
- Methodological Answer :
- Step 1 : Verify experimental conditions (e.g., solvent polarity, temperature) that may affect NMR chemical shifts or HPLC retention times.
- Step 2 : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with empirical data.
- Step 3 : Use alternative techniques (e.g., X-ray crystallography) to resolve ambiguities in stereochemistry or hydrogen bonding.
Discrepancies often arise from solvent effects or conformational flexibility, requiring iterative validation .
Q. What strategies are effective in elucidating the mechanism of biological activity for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against target enzymes (e.g., carbonic anhydrase) using stopped-flow kinetics to measure IC values.
- Molecular Docking : Use software like AutoDock Vina to model interactions between the sulfonamide group and enzyme active sites (e.g., Zn coordination).
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified phenyl or sulfonamide groups to identify critical pharmacophores.
These approaches clarify whether activity stems from direct binding or allosteric modulation .
Q. How can reaction conditions be systematically optimized to enhance the scalability of this compound synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use a factorial design to test variables like temperature (20–60°C), molar ratios (1:1 to 1:1.5 amine:sulfonyl chloride), and stirring rates.
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and minimize byproduct formation.
- Green Chemistry Principles : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale reactions.
Scalability requires balancing yield, safety, and cost .
Q. What computational methods predict the reactivity of this compound in novel chemical environments?
- Methodological Answer :
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., sulfonamide sulfur as electrophilic).
- Solvent Effects : Use COSMO-RS simulations to predict solubility and stability in polar vs. nonpolar media.
- Transition State Analysis : Apply QM/MM methods to model reaction pathways (e.g., hydrolysis under acidic conditions).
These tools guide experimental design for functionalization or stability studies .
Data Analysis and Interpretation
Q. How should researchers address conflicting biological assay results for this compound across different cell lines?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple assays (e.g., MTT, apoptosis markers) to identify trends.
- Cell Line Validation : Confirm genetic stability (e.g., STR profiling) and receptor expression levels (e.g., Western blot).
- Dose-Response Curves : Compare EC values across models to assess potency variability.
Contradictions often reflect differences in membrane permeability or metabolic pathways .
Q. What statistical approaches are recommended for analyzing structure-property relationships in sulfonamide derivatives?
- Methodological Answer :
- Multivariate Regression : Correlate substituent electronic parameters (Hammett σ constants) with solubility or logP values.
- Principal Component Analysis (PCA) : Reduce dimensionality in datasets (e.g., NMR, bioactivity) to identify dominant factors.
- Machine Learning : Train random forest models on PubChem data to predict novel analogs with desired properties.
Robust statistical frameworks minimize overfitting and enhance predictive accuracy .
Ethical and Regulatory Considerations
Q. What purity standards and documentation are required for this compound in preclinical studies?
- Methodological Answer :
- Pharmacopeial Compliance : Follow USP-NF guidelines for residual solvents (e.g., <500 ppm for Class 3 solvents) and heavy metals (e.g., <10 ppm Pb).
- Batch Records : Document synthesis parameters (e.g., lot numbers, storage conditions) for traceability.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to establish shelf-life.
Regulatory readiness requires alignment with ICH Q3A/B guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
